molecular formula C3H3ClN2O2S2 B2964402 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole CAS No. 10191-91-0

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole

Cat. No.: B2964402
CAS No.: 10191-91-0
M. Wt: 198.64
InChI Key: WBPVFCDFJCXDPE-UHFFFAOYSA-N
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Description

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a thiadiazole ring substituted with a chlorine atom and a methanesulfonyl group. This compound has a molecular formula of C3H3ClN2O2S2 and a molecular weight of 198.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-1,2,4-thiadiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For example, as an HDAC8 inhibitor, it binds to the enzyme’s active site, blocking its activity and leading to the accumulation of acetylated histones. This, in turn, affects gene expression and cellular functions . The compound’s reactivity with thiol groups also makes it a valuable tool in studying redox biology and protein modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole stands out due to its dual functional groups (chlorine and methanesulfonyl), which confer unique reactivity and versatility. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

3-chloro-5-methylsulfonyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S2/c1-10(7,8)3-5-2(4)6-9-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPVFCDFJCXDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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